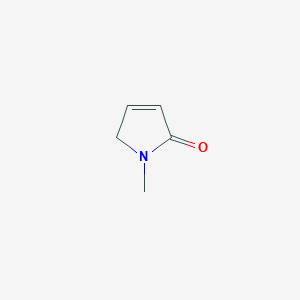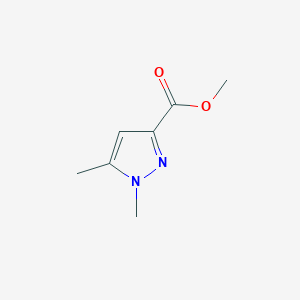
Ethyl 2-(4-nitrophenyl)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-nitrophenyl)-3-oxobutanoate is a chemical compound that belongs to the family of β-keto esters. It is commonly used in the synthesis of various organic compounds due to its versatile nature. This compound has gained significant attention in the scientific community due to its various applications in research and development.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-nitrophenyl)-3-oxobutanoate is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as amines and thiols. This reaction results in the formation of a covalent bond between the compound and the nucleophile.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Ethyl 2-(4-nitrophenyl)-3-oxobutanoate. However, it has been reported to exhibit antimicrobial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 2-(4-nitrophenyl)-3-oxobutanoate in lab experiments include its versatility in the synthesis of various organic compounds, its low toxicity, and its relatively low cost. However, its limitations include its limited solubility in polar solvents and its sensitivity to moisture.
Zukünftige Richtungen
There are various future directions for the use of Ethyl 2-(4-nitrophenyl)-3-oxobutanoate in scientific research. One potential application is in the synthesis of novel β-keto esters with improved properties for use in medicinal chemistry and materials science. Additionally, further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of this compound.
Synthesemethoden
Ethyl 2-(4-nitrophenyl)-3-oxobutanoate can be synthesized by the reaction between ethyl acetoacetate and 4-nitrobenzaldehyde in the presence of a base such as sodium ethoxide or sodium methoxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-nitrophenyl)-3-oxobutanoate has various applications in scientific research. It is commonly used as a starting material in the synthesis of various organic compounds such as β-keto esters, β-diketones, and β-lactones. These compounds have various applications in medicinal chemistry, agrochemicals, and materials science.
Eigenschaften
CAS-Nummer |
10565-18-1 |
|---|---|
Produktname |
Ethyl 2-(4-nitrophenyl)-3-oxobutanoate |
Molekularformel |
C12H13NO5 |
Molekulargewicht |
251.23 g/mol |
IUPAC-Name |
ethyl 2-(4-nitrophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H13NO5/c1-3-18-12(15)11(8(2)14)9-4-6-10(7-5-9)13(16)17/h4-7,11H,3H2,1-2H3 |
InChI-Schlüssel |
CWLKTUNTDCJRIJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C |
Kanonische SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)









![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)

